Lipophilicity (XLogP3) vs. Ethanol Analog
The target compound, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, is a propanol derivative, whereas a common and structurally similar analog is 2-[(Thiophen-2-ylmethyl)amino]ethanol, an ethanol derivative. The calculated XLogP3 value for the ethanol analog is 0.3 [1]. For the propanol target compound, the XLogP3 value is estimated to be higher (approximately 0.9) due to the additional methylene group, which increases its hydrophobicity. This difference in lipophilicity is a key quantitative parameter for predicting membrane permeability and solubility in biological or material science applications.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 ~ 0.9 (Estimated based on analog data and structural increment) |
| Comparator Or Baseline | 2-[(Thiophen-2-ylmethyl)amino]ethanol: XLogP3 = 0.3 |
| Quantified Difference | +0.6 log units (higher lipophilicity) |
| Conditions | Computed value from PubChem (XLogP3 3.0) for comparator; target value is a class-level inference. |
Why This Matters
The 0.6 log unit difference in lipophilicity translates to a roughly fourfold difference in predicted partition coefficient, a critical factor when selecting a compound for applications requiring specific solubility or membrane transport characteristics.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3154448, 2-[(Thiophen-2-ylmethyl)-amino]-ethanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_Thiophen-2-ylmethyl_-amino_-ethanol View Source
